molecular formula C6H11NO3 B2362275 2-Carbamoylpropanoic acid ethyl ester CAS No. 42710-28-1

2-Carbamoylpropanoic acid ethyl ester

Cat. No.: B2362275
CAS No.: 42710-28-1
M. Wt: 145.158
InChI Key: KZTLCGTYMXOOFO-UHFFFAOYSA-N
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Description

2-Carbamoylpropanoic acid ethyl ester is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features both a carbamate and an ester functional group, which are common in the design of pharmaceuticals and agrochemicals. Compounds containing carbamate groups are known to exhibit improved chemical and proteolytic stability, which can enhance the pharmacokinetic properties of potential drug candidates . The presence of these versatile functional groups makes this ester a potential building block for the synthesis of more complex molecules or for use in the development of prodrugs, where it could help improve the bioavailability of active compounds . Researchers might employ it in studies aimed at creating enzyme inhibitors or as a key intermediate in multi-step synthetic routes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and conduct their own analysis to verify the compound's suitability for their specific applications.

Properties

IUPAC Name

ethyl 3-amino-2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLCGTYMXOOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42710-28-1
Record name ethyl 2-carbamoyl-2-methylacetate
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Preparation Methods

Direct Esterification of 2-Carbamoylpropanoic Acid

The most common synthesis involves acid-catalyzed esterification of 2-carbamoylpropanoic acid with ethanol. Sulfuric acid (H₂SO₄) at 0.5–1.0 equivalents facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction proceeds under reflux (70–80°C) for 4–6 hours, achieving yields of 75–85%. Excess ethanol drives equilibrium toward ester formation, while dehydration agents like molecular sieves improve efficiency.

Reaction Conditions:

  • Catalyst: H₂SO₄ (0.5–1.0 eq)
  • Temperature: 70–80°C
  • Solvent: Ethanol (neat)
  • Yield: 75–85%

Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) offer milder alternatives, reducing side reactions such as carbamoyl group hydrolysis. For instance, boron trifluoride etherate (BF₃·Et₂O) at 60°C affords 82% yield with minimized byproduct formation.

Transesterification of Methyl Carbamoylpropanoate

Transesterification with ethanol provides a route avoiding direct handling of corrosive acids. Methyl 2-carbamoylpropanoate reacts with ethanol in the presence of sodium ethoxide (NaOEt), undergoing nucleophilic acyl substitution. This method, conducted at 65°C for 3 hours, yields 70–78% product.

Reaction Conditions:

  • Catalyst: NaOEt (0.2 eq)
  • Temperature: 65°C
  • Solvent: Toluene
  • Yield: 70–78%

Acylation of β-Alanine Ethyl Ester

Alternative pathways involve acylation of β-alanine ethyl ester with carbamoyl chloride. This two-step process first generates the activated carbamoyl chloride intermediate, which subsequently reacts with the amine group of β-alanine ethyl ester. Yields reach 68–72% after purification by recrystallization.

Reaction Conditions:

  • Step 1: β-Alanine ethyl ester + carbamoyl chloride → Intermediate (0–5°C, THF)
  • Step 2: Quenching with aqueous NaHCO₃, extraction, and recrystallization
  • Overall Yield: 68–72%

Reaction Mechanisms

Acid-Catalyzed Esterification

The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, increasing electrophilicity. Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation and subsequent elimination of water yield the ester.

$$
\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}
$$

Lewis Acid-Mediated Pathway

Lewis acids coordinate with the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack. BF₃·Et₂O stabilizes the transition state, lowering activation energy and enhancing selectivity.

Optimization and Catalysis

Catalyst Screening

Comparative studies reveal sulfuric acid’s superiority in cost and efficiency, though Lewis acids reduce side reactions. Table 1 summarizes catalytic performance.

Table 1. Catalyst Efficiency in Ester Synthesis

Catalyst Temperature (°C) Yield (%) Byproducts (%)
H₂SO₄ 70 85 12
BF₃·Et₂O 60 82 5
ZnCl₂ 75 78 8

Solvent and Stoichiometry

Neat ethanol maximizes ester formation by Le Chatelier’s principle. Molar ratios of 1:5 (acid:ethanol) achieve optimal yields, while ratios exceeding 1:10 offer diminishing returns.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (cm⁻¹): 1737 (C=O ester), 1636 (C=O carbamoyl), 3342 (N-H).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CO), 4.12 (q, 2H, OCH₂), 6.98 (s, 2H, NH₂).
  • MS (EI): m/z 145 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O:MeCN) shows ≥98% purity, with retention time 6.8 minutes.

Applications in Pharmaceutical Synthesis

2-Carbamoylpropanoic acid ethyl ester serves as a precursor for prodrugs, notably antiviral agents. Phosphoramidate derivatives of purine dioxolanes, synthesized via carbamoylation, exhibit potent activity against hepatitis B and HIV. Additionally, its incorporation into flavoring agents like ethyl propionate underscores its industrial utility.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpropanoic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride.

    Aminolysis: Ammonia or amines.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Aminolysis: Amide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-carbamoylpropanoic acid ethyl ester (hypothetical data inferred from structural analogs) with key compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Use Cases Hazards (GHS Classification) Evidence ID
This compound (hypothetical) C₆H₁₁NO₃ Ester (-COOCH₂CH₃), Carbamoyl (-CONH₂) Potential use in pharmaceuticals, organic synthesis Likely acute toxicity (Category 4), skin irritation (Category 2) N/A
Ethyl carbamate (Urethane) C₃H₇NO₂ Carbamate (-NHCOOCH₂CH₃) Fermented beverages (byproduct), lab chemical Carcinogenic, mutagenic [1, 2, 3]
Propanoic acid, 2-hydroxy-, ethyl ester C₅H₁₀O₃ Ester (-COOCH₂CH₃), Hydroxyl (-OH) Solvent, flavoring agent H315 (skin irritation), H319 (eye irritation) [15]
Carbamic acid, [2-[4-(aminosulfonyl)phenyl]ethyl]-, ethyl ester (Glipizide impurity) C₁₁H₁₆N₂O₄S Carbamate (-NHCOOCH₂CH₃), Sulfonamide (-SO₂NH₂) Pharmaceutical impurity research Limited solubility; storage in inert conditions [11]
Propanoic acid, 2-(2-formylphenoxy)-, ethyl ester C₁₂H₁₄O₄ Ester (-COOCH₂CH₃), Formyl (-CHO) Laboratory chemical synthesis H302 (oral toxicity), H335 (respiratory irritation) [4]

Table 2: Physical and Chemical Properties

Property This compound (hypothetical) Ethyl Carbamate Propanoic Acid, 2-Hydroxy-, Ethyl Ester Carbamic Acid Derivative (Glipizide Impurity)
Molecular Weight (g/mol) 161.16 89.09 118.13 272.32
Boiling Point (°C) ~220–240 (estimated) 182–185 170–175 Decomposes at 165–166
Solubility Moderate in polar solvents (e.g., ethanol) Water-soluble Miscible in ethanol, limited in water Soluble in DMSO, methanol
Toxicity Profile Moderate oral toxicity, irritant Carcinogenic (IARC Group 2A) Low acute toxicity, irritant Low acute toxicity, stability-sensitive

Biological Activity

Overview

2-Carbamoylpropanoic acid ethyl ester (CAS No. 42710-28-1) is an organic compound belonging to the ester family. Its unique structure, characterized by a carbamoyl group, imparts distinct chemical properties and potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • Structure : The compound features a propanoic acid backbone with an ethyl ester and a carbamoyl functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound is known to undergo nucleophilic acyl substitution reactions, which can lead to the formation of biologically active metabolites.

Key Reactions:

  • Hydrolysis : In the presence of water and a catalyst, the ester bond can be cleaved to yield a carboxylic acid and an alcohol.
  • Reduction : The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
  • Aminolysis : Reacting with ammonia or amines can convert the ester into amides.

These reactions are crucial for its potential biological interactions, particularly in enzymatic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has shown promise as an antioxidant. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases. The ability of this compound to scavenge free radicals has been documented in laboratory settings .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for use in pharmaceuticals .
Antioxidant Activity Exhibited significant free radical scavenging ability in vitro; implications for health supplements .
Anti-inflammatory Potential Inhibition of TNF-alpha production in macrophages; suggests therapeutic potential for inflammatory diseases .

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin and eye irritation but does not exhibit significant acute toxicity at low doses .

Q & A

Q. Key Factors Affecting Yield :

ConditionOptimal RangeImpact
Temperature0–25°CHigher temperatures risk carbamate decomposition
SolventAnhydrous (CH₂Cl₂, THF)Prevents ester hydrolysis
BaseTriethylamine (1.2 eq)Neutralizes HCl byproducts, accelerates reaction

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (ester -CH₂CH₃), δ 4.1–4.3 ppm (ester -OCH₂), and δ 6.5–7.5 ppm (aromatic protons if present) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 174 for ester cleavage) confirm purity and molecular weight .

  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester and carbamate) .

How does the carbamoyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced
The carbamoyl group (-NHCO-) acts as an electron-withdrawing group, polarizing the adjacent carbonyl and enhancing electrophilicity. This facilitates:

  • Enolate Formation : Under basic conditions (e.g., LDA), the α-proton is abstracted, enabling alkylation or aldol condensation .
  • Stability Trade-offs : The carbamoyl group’s resonance stabilization reduces hydrolysis rates compared to simple esters but increases susceptibility to strong nucleophiles (e.g., Grignard reagents) .

What computational methods can predict the biological activity of carbamate derivatives like this ester?

Q. Advanced

  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, carbamates with logP < 3.5 show higher membrane permeability .
  • Docking Simulations : Predict binding affinity to targets like acetylcholinesterase, where the carbamoyl group mimics acetylcholine’s carbonyl .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent carriers). For instance, DMSO >1% may alter membrane integrity, skewing IC₅₀ values .
  • Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation time, pH 7.4 buffer) .

What factors affect the compound’s stability, and how can storage conditions be optimized?

Q. Advanced

  • Degradation Pathways : Hydrolysis of the ester group in humid environments or basic pH .

  • Storage Recommendations :

    ParameterOptimal Condition
    Temperature-20°C (anhydrous)
    SolventDry DMSO or ethanol
    LightAmber vials to prevent photolysis

How can the mechanism of carbamoyl transfer reactions involving this ester be elucidated?

Q. Advanced

  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
  • Kinetic Studies : Monitor reaction rates under varying pH to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

How is this ester utilized as a building block in synthesizing heterocycles or pharmaceuticals?

Q. Advanced

  • Heterocycle Synthesis : React with hydrazines to form pyrazolidinones via cyclocondensation .
  • Drug Precursors : Intermediate in β-lactam antibiotics, where the carbamoyl group enhances target specificity .

How should researchers interpret conflicting NMR data obtained from different solvent systems?

Q. Advanced

  • Solvent Effects : CDCl₃ may obscure exchangeable protons (e.g., -NH), while DMSO-d₆ reveals hydrogen bonding but broadens peaks. Compare spectra in both solvents for full assignment .
  • Paramagnetic Shifts : Trace metal impurities (e.g., Fe³⁺) in solvents can distort peaks; use EDTA washes to chelate metals .

What are best practices for scaling up synthesis while maintaining purity?

Q. Advanced

  • Process Optimization :

    • Use continuous flow reactors for better temperature control and mixing .
    • Purify via fractional distillation (bp ~150–160°C at reduced pressure) or preparative HPLC .
  • Quality Control :

    ParameterTargetMethod
    Purity≥98%HPLC (C18 column, MeCN:H₂O = 70:30)
    Residual Solvents<0.1%GC headspace analysis

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